Maslinic Acid

Oral Microbiology Antimicrobial Resistance Dental Biomaterials

Select Maslinic Acid for its quantifiable, data-backed superiority over generic triterpenes. Unlike oleanolic acid, its unique 2α-hydroxyl group delivers 1.5× more potent glycogen phosphorylase inhibition (IC50 4.01 vs 5.98 μmol/L) and a unique dual-mechanism cardioprotective profile (antioxidant + copper chelation). It also outperforms key olive phenolics as the most potent antimicrobial agent. This evidence ensures your research outcomes are not compromised by inferior substitutes. Ideal for medicinal chemistry, oral care, and dermatological formulations.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 4373-41-5
Cat. No. B191810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaslinic Acid
CAS4373-41-5
Synonymsedemolic acid
maslic acid
maslinic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1
InChIKeyMDZKJHQSJHYOHJ-LLICELPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C
In ethanol: 0.5 mg/mL;  in DMSO: 20 mg/mL;  in dimethyl formamide: 15 mg/mL
Sparingly soluble in aqueous buffers

Structure & Identifiers


Interactive Chemical Structure Model





Maslinic Acid (CAS: 4373-41-5): A Dihydroxy Pentacyclic Triterpenoid Acid with Quantifiable Pharmacological Differentiation


Maslinic acid (MA; 2α,3β-dihydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the oleanane series, distinguished from its closest structural analog, oleanolic acid (OA), by an additional hydroxyl group at the C-2α position [1]. This single structural modification confers distinct physicochemical and biological properties that are critical for research and industrial applications. MA is ubiquitously distributed in the plant kingdom, particularly abundant in the surface wax of olive fruits (Olea europaea) and olive pomace oil, a byproduct of olive oil extraction [2]. The compound exhibits a broad spectrum of pharmacological activities, including antitumor, antidiabetic, anti-inflammatory, cardioprotective, neuroprotective, and antimicrobial effects [3]. However, for procurement and scientific selection, the key differentiator lies not in its general classification but in its specific, quantitative performance advantages over structurally similar, commercially available triterpenic acids, which are detailed in the subsequent sections.

Why Maslinic Acid Cannot Be Generically Substituted by Oleanolic, Ursolic, or Corosolic Acid in Research and Formulation


While maslinic acid shares the same pentacyclic triterpenoid scaffold with common analogs like oleanolic acid (OA), ursolic acid (UA), corosolic acid (CA), and betulinic acid (BA), the substitution of one for another is scientifically unsound due to significant and quantifiable divergences in molecular target affinity, enzyme inhibition potency, and therapeutic selectivity [1]. The additional 2α-hydroxyl group in maslinic acid is not merely an inert structural appendage; it critically alters the molecule's hydrogen-bonding capacity, electronic distribution, and steric fit within enzyme active sites, leading to distinct pharmacological fingerprints. For example, maslinic acid demonstrates markedly superior inhibition of glycogen phosphorylase (GP) compared to oleanolic acid [2], and it acts as a dual-mechanism cardioprotective agent (antioxidant and copper chelator) where OA is inactive [3]. Furthermore, in antimicrobial applications, maslinic acid is the most active constituent among key olive-derived phenolics [4]. These documented performance gaps, underpinned by direct comparative data, confirm that generic substitution with cheaper or more abundant triterpene alternatives would invalidate experimental outcomes and compromise product efficacy. The following quantitative evidence guide provides the specific data necessary to support informed procurement decisions.

Quantitative Differentiation Guide for Maslinic Acid: Direct Comparator Data for Scientific Selection


Broad-Spectrum Oral Antimicrobial Potency: Maslinic Acid Outperforms Oleuropein and Hydroxytyrosol

In a comprehensive in vitro study evaluating the antimicrobial activity of five natural constituents of Olea europaea against ten representative oral bacterial species and one Candida albicans strain, maslinic acid was identified as the most active compound. Its minimum inhibitory concentration (MIC) range was 4.9–312 μg/mL, which was superior to the activity of other major olive-derived phenolics, including oleuropein, hydroxytyrosol, oleocanthal, and oleacein [1]. The study specifically notes that maslinic acid was particularly potent against oral streptococci (e.g., S. mutans, S. sobrinus, S. oralis) and anaerobic pathogens such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Parvimonas micra [2].

Oral Microbiology Antimicrobial Resistance Dental Biomaterials

Superior Glycogen Phosphorylase Inhibition: Maslinic Acid vs. Oleanolic Acid in Non-Small Cell Lung Cancer Cells

The activity of maslinic acid (MA) and oleanolic acid (OA) as inhibitors of glycogen phosphorylase (GP) was directly compared in a study using the non-small cell lung cancer cell line A549. Maslinic acid exhibited a more potent inhibitory effect, with an IC50 value of 4.01 μmol/L, compared to an IC50 of 5.98 μmol/L for oleanolic acid [1]. This inhibition was correlated with a significant accumulation of glycogen in the cells and a subsequent reduction in proliferation, suggesting a metabolic mechanism of action that is more pronounced for maslinic acid.

Cancer Metabolism Glycogen Phosphorylase Antiproliferative Non-Small Cell Lung Cancer

Dual-Mechanism Cardioprotective Antioxidant Activity: Maslinic Acid vs. Oleanolic Acid

An in vitro study evaluating the potential cardioprotective activities of four pentacyclic triterpenes (uvaol, erythrodiol, oleanolic acid, and maslinic acid) found that maslinic acid exhibited the most potent dose-dependent antioxidant effect and, importantly, a dual mechanism of action. It functioned both as a scavenger of free radicals and as a copper chelator [1]. In contrast, oleanolic acid showed no such antiatherogenic effect in the study's models related to LDL particles. This demonstrates that the 2α-hydroxyl group in maslinic acid is critical for conferring these cardioprotective mechanisms, which are absent in oleanolic acid.

Cardiovascular Pharmacology Atherosclerosis Antioxidant Copper Chelation

Enhanced Inhibition of Skin Tumor Promotion: Maslinic Acid vs. Ursolic Acid

A comparative evaluation of pentacyclic triterpenes found in Perilla frutescens, including ursolic acid (UA), oleanolic acid (OA), corosolic acid (CA), and maslinic acid (MA), for their ability to inhibit skin tumor promotion by TPA (12-O-tetradecanoylphorbol-13-acetate) revealed a clear hierarchy of efficacy. Using UA as the prototype compound, the study found that MA and 3-epiCA were significantly more effective than UA at inhibiting both tumor development and associated epidermal proliferation and inflammation [1]. This superior effect was linked to a greater reduction in the proteins Cox-2 and Twist1 and inhibition of the phosphorylation of IGF-1R, STAT3, and Src [2].

Cancer Chemoprevention Skin Inflammation Oncology Triterpenes

Differential Cytotoxicity and Safety Profile: Cancer-Selective Effects of Maslinic Acid

The differential cytotoxicity of maslinic acid was evaluated in a comparative study using murine skin melanoma (B16F10) cancer cells and rat embryonic healthy (A10) cells. Maslinic acid demonstrated a clear cytotoxic effect on cancer cells with an IC50 of 42 µM, whereas it showed no significant cytotoxic effect on healthy A10 cells at concentrations up to 210 µM, a concentration five times higher than the cancer cell IC50 [1]. Furthermore, under oxidative stress conditions induced by H2O2, MA protected both cell lines but was particularly effective at restoring antioxidant enzyme activities to control levels in healthy cells, indicating a context-dependent, protective role [2].

Cancer Therapeutics Selective Cytotoxicity Melanoma Drug Safety

High-Impact Application Scenarios for Maslinic Acid Driven by Differential Evidence


Lead Compound for Novel Glycogen Phosphorylase Inhibitors in Oncology and Diabetes

Based on direct comparative data showing maslinic acid (IC50 = 4.01 μmol/L) to be a 1.5-fold more potent glycogen phosphorylase (GP) inhibitor than oleanolic acid (IC50 = 5.98 μmol/L) in A549 lung cancer cells, maslinic acid is the preferred scaffold for medicinal chemistry optimization in this therapeutic area [1]. Its superior potency makes it a more valuable starting point for developing novel antidiabetic agents and anticancer therapies targeting the Warburg effect, where dysregulated glycogen metabolism is a key driver. Procurement of high-purity maslinic acid is essential for structure-activity relationship (SAR) studies and preclinical validation of GP inhibition.

Active Pharmaceutical Ingredient (API) for Advanced Oral Care and Anti-Biofilm Formulations

Direct evidence identifies maslinic acid as the single most potent antimicrobial agent among a panel of major olive-derived compounds (MIC = 4.9–312 μg/mL), outperforming oleuropein and hydroxytyrosol against key oral pathogens like S. mutans and P. gingivalis [2]. This quantifiable superiority positions maslinic acid as a premium, evidence-backed ingredient for incorporation into high-value oral care products (e.g., specialized toothpastes, mouthwashes, dental varnishes) and medical devices designed to combat biofilm formation, dental caries, and periodontitis. Selection of maslinic acid over cheaper olive extracts or individual phenolics is justified by its documented, superior antimicrobial spectrum.

Preferential Investigational Agent for Cardioprotective and Atherosclerosis Research

Unlike its analog oleanolic acid, which shows no significant effect, maslinic acid demonstrates a dual-mechanism cardioprotective profile by acting as both a potent free radical scavenger and a copper chelator in models of LDL oxidation [3]. This unique, dual functionality, absent in a key comparator, makes maslinic acid the investigational compound of choice for academic and industrial research groups studying metal-catalyzed oxidative stress in cardiovascular diseases, such as atherosclerosis. Procurement for these studies should be guided by the compound's documented ability to engage two distinct antioxidant pathways.

High-Value Ingredient in Topical Formulations for Inflammation and Cancer Chemoprevention

In a head-to-head in vivo study, maslinic acid was significantly more effective than the widely used triterpene ursolic acid in inhibiting TPA-induced skin tumor promotion and associated inflammation [4]. This data supports the selection of maslinic acid as a superior active ingredient for dermatological and cosmeceutical applications targeting skin health. Its enhanced ability to downregulate key inflammatory and oncogenic signaling proteins (Cox-2, Twist1, p-STAT3) provides a strong, data-driven rationale for its use in advanced formulations designed for sun-damaged skin, actinic keratosis prevention, and anti-aging therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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